5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE
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Overview
Description
5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE is a synthetic organic compound with a complex structure It belongs to the class of indole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 5-chloro-2-methyl-1H-indole
- 3-(3-methoxyphenyl)-1H-indole
- 2-oxo-1,2-dihydro-3H-indole-3-acetic acid
Uniqueness
What sets 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE apart is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(3Z)-5-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-4-2-3-10(7-12)16(20)9-14-13-8-11(18)5-6-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWTLJFYBLKDZ-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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